molecular formula C16H15NO2 B5761440 Methyl 4-(1,3-dihydroisoindol-2-yl)benzoate

Methyl 4-(1,3-dihydroisoindol-2-yl)benzoate

Cat. No.: B5761440
M. Wt: 253.29 g/mol
InChI Key: KQXGCLDUUIDXIY-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dihydroisoindol-2-yl)benzoate is an organic compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a benzoate ester group attached to an isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,3-dihydroisoindol-2-yl)benzoate typically involves the reaction of 4-(1,3-dihydroisoindol-2-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-dihydroisoindol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(1,3-dihydroisoindol-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-dihydroisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
  • Methyl 4-((1,3-dioxoisoindolin-2-yl)oxy)methyl)benzoate
  • 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile

Uniqueness

Methyl 4-(1,3-dihydroisoindol-2-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoindoline ring and benzoate ester group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 4-(1,3-dihydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-16(18)12-6-8-15(9-7-12)17-10-13-4-2-3-5-14(13)11-17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXGCLDUUIDXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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